[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl][(thiophen-2-yl)methyl]amine hydrochloride
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Overview
Description
[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl][(thiophen-2-yl)methyl]amine hydrochloride is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl][(thiophen-2-yl)methyl]amine hydrochloride typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Core: Starting from a suitable precursor, the indole core is synthesized through cyclization reactions.
Chlorination and Methylation: The indole core is then chlorinated and methylated at specific positions.
Attachment of the Ethanamine Side Chain: The ethanamine side chain is introduced through nucleophilic substitution reactions.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, controlled reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole core.
Reduction: Reduction reactions can be used to modify functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the side chains.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential therapeutic agent for treating certain diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core is known to interact with various biological pathways, potentially leading to therapeutic effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chloro-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)ethanamine hydrochloride
- 2-(5-bromo-2-methyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)ethanamine hydrochloride
Uniqueness
The unique combination of the chloro and methyl groups on the indole core, along with the thiophen-2-ylmethyl side chain, distinguishes this compound from its analogs
Properties
IUPAC Name |
2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2S.ClH/c1-11-14(6-7-18-10-13-3-2-8-20-13)15-9-12(17)4-5-16(15)19-11;/h2-5,8-9,18-19H,6-7,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCWZPMIIDIKCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)CCNCC3=CC=CS3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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